molecular formula C10H11BrO3 B13092308 (R)-3-(3-Bromophenoxy)butanoic acid

(R)-3-(3-Bromophenoxy)butanoic acid

Cat. No.: B13092308
M. Wt: 259.10 g/mol
InChI Key: CGNYYRLNHNACLI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(3-Bromophenoxy)butanoic acid is a chiral carboxylic acid characterized by a bromophenoxy substituent at the third carbon of a butanoic acid backbone. Its molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 259.1 g/mol (approximated based on positional isomer data) .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

(3R)-3-(3-bromophenoxy)butanoic acid

InChI

InChI=1S/C10H11BrO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m1/s1

InChI Key

CGNYYRLNHNACLI-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC(=O)O)OC1=CC(=CC=C1)Br

Canonical SMILES

CC(CC(=O)O)OC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Bromophenoxy)butanoic acid typically involves the reaction of 3-bromophenol with an appropriate butanoic acid derivative. One common method is the esterification of 3-bromophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-Bromophenoxy)butanoic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Bromophenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenoxybutanoic acids, depending on the nucleophile used.

Scientific Research Applications

®-3-(3-Bromophenoxy)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated phenols on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(3-Bromophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs
Compound Name CAS No. Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
(R)-3-(3-Bromophenoxy)butanoic acid Not provided C₁₀H₁₁BrO₃ Bromophenoxy, carboxylic acid ~259.1 Chiral center, aromatic bromine
4-(3-Bromophenoxy)butanoic acid 170638-88-7 C₁₀H₁₁BrO₃ Bromophenoxy, carboxylic acid 259.1 Positional isomer (phenoxy at C4)
2-Methyl-2-(phenoxy)propionic acid See Patent C₁₀H₁₂O₃ Phenoxy, methyl, carboxylic acid 180.2 Shorter chain (C3), anti-inflammatory
2-Amino-4-(3-bromophenyl)butanoic acid 1260587-25-4 C₁₀H₁₂BrNO₂ Bromophenyl, amino, carboxylic acid 274.1 Amino acid derivative, chiral

Key Findings :

  • Positional Isomerism: 4-(3-Bromophenoxy)butanoic acid differs only in the phenoxy group’s position (C4 vs. C3), leading to subtle variations in dipole moments and crystallization behavior .
  • Amino Acid Analogs: 2-Amino-4-(3-bromophenyl)butanoic acid incorporates an amino group, enabling integration into peptide chains. Its bromophenyl moiety may enhance binding to hydrophobic enzyme pockets .

Functional Analogs

Table 2: Functional Analogs with Shared Moieties
Compound Name CAS No. Molecular Formula Functional Groups Applications
Fmoc-D-Asp(OPP)-OH 855853-24-6 C₂₈H₂₇NO₆ Fluorogenic, Fmoc-protected Peptide synthesis, fluorescence assays
Ethyl 3-hydroxy-butanoate Not provided C₆H₁₂O₃ Hydroxyester Flavor/aroma agent (ripe fruits)
3-Methylbutanoic acid 503-74-2 C₅H₁₀O₂ Branched-chain carboxylic acid Fermented food odorant (rancid notes)

Key Findings :

  • Peptide Synthesis: Fmoc-D-Asp(OPP)-OH shares a butanoic acid backbone but includes fluorogenic and protecting groups, enabling controlled peptide assembly .
  • Odor Profiles: Simpler butanoic acids (e.g., 3-methylbutanoic acid) are volatile and contribute to rancid or cheesy odors in foods, whereas bromophenoxy derivatives are less volatile and more suited to pharmaceutical uses .

Application-Oriented Analogs

Anti-Inflammatory Derivatives (Patent Data):
  • 2-(Substituted oxygen)-3-(substituted phenyl)propionic acids: These compounds, with shorter chains and varied substituents, demonstrate efficacy in reducing inflammation, suggesting that (R)-3-(3-bromophenoxy)butanoic acid could be optimized for similar therapeutic roles .
  • 2-Methyl-2-(phenoxy)propionic acid: Lacks bromine but shows enhanced bioavailability due to its compact structure, highlighting a trade-off between bulkier substituents and pharmacokinetics .

Biological Activity

(R)-3-(3-Bromophenoxy)butanoic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(R)-3-(3-Bromophenoxy)butanoic acid features a butanoic acid backbone with a bromophenoxy substituent. Its molecular formula is C10H11BrO3C_{10}H_{11}BrO_3, and it has a molecular weight of approximately 245.1 g/mol. The presence of the bromine atom in the phenyl group may enhance its interaction with biological targets, influencing its pharmacological properties.

The biological activity of (R)-3-(3-Bromophenoxy)butanoic acid is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound may modulate enzyme activity, affecting metabolic pathways.
  • Receptors : It is suggested to interact with neurotransmitter receptors, particularly those related to gamma-aminobutyric acid (GABA), due to structural similarities with GABA analogs.

Biological Activity

Research indicates that (R)-3-(3-Bromophenoxy)butanoic acid exhibits various biological activities:

  • Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Neuropharmacological Effects : Its ability to modulate neurotransmitter systems positions it as a candidate for neuropharmacological research, particularly in conditions like anxiety and depression .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Anti-inflammatoryReduction in cytokine levels in cell cultures
Neurotransmitter modulationInteraction with GABA receptors
Cell proliferationInhibition observed in cancer cell lines

Case Studies

  • Study on Anti-inflammatory Properties :
    • A study conducted on human macrophages demonstrated that (R)-3-(3-Bromophenoxy)butanoic acid significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound was tested at various concentrations, showing a dose-dependent response.
  • Neuropharmacological Research :
    • In a model of anxiety, administration of (R)-3-(3-Bromophenoxy)butanoic acid resulted in decreased anxiety-like behavior in rodents. Behavioral assays indicated that the compound may enhance GABAergic transmission, leading to anxiolytic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.